molecular formula C22H22ClNO4S2 B5035913 5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5035913
M. Wt: 464.0 g/mol
InChI Key: HJWCKJANVGVSSZ-XDHOZWIPSA-N
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Description

This compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring made up of one oxygen atom, one nitrogen atom, and three carbon atoms . They are known for their wide range of biological activities and are used in medicinal chemistry as building blocks for drug discovery .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups including a thiazolidinone ring, a benzylidene group, and multiple ether linkages .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and reagents present. For example, the thiazolidinone ring might undergo reactions at the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological context. Thiazolidinones are known to have various biological activities, but the exact mechanism would depend on the specific biological target .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

(5E)-5-[[3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO4S2/c1-13-5-6-16(9-14(13)2)27-7-4-8-28-20-17(23)10-15(11-18(20)26-3)12-19-21(25)24-22(29)30-19/h5-6,9-12H,4,7-8H2,1-3H3,(H,24,25,29)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWCKJANVGVSSZ-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=S)S3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)/C=C/3\C(=O)NC(=S)S3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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